molecular formula C18H24N4O3 B5206834 [4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone

[4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B5206834
M. Wt: 344.4 g/mol
InChI Key: XTRWHFKRUHLMRK-UHFFFAOYSA-N
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Description

[4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyethyl group and a pyrazole ring substituted with a phenoxymethyl group, connected via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine and pyrazole intermediates. The piperazine intermediate can be synthesized by reacting piperazine with 2-methoxyethyl chloride under basic conditions. The pyrazole intermediate is prepared by reacting phenylhydrazine with ethyl acetoacetate, followed by methylation.

The final step involves coupling the piperazine and pyrazole intermediates through a methanone linkage. This can be achieved by reacting the piperazine intermediate with the pyrazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methanone linkage can be reduced to form secondary alcohols.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrazole ring may bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of a methanone linkage.

    [4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]ethanone: Similar structure but with an ethanone linkage instead of a methanone linkage.

Uniqueness

The unique combination of the piperazine and pyrazole rings, along with the methanone linkage, gives [4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-12-11-21-7-9-22(10-8-21)18(23)17-13-15(19-20-17)14-25-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRWHFKRUHLMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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